![molecular formula C12H25N3O B1464506 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide CAS No. 1247044-70-7](/img/structure/B1464506.png)
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Overview
Description
The compound “2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide” is a type of organic compound. It is related to the class of compounds known as hydroquinolones , alpha amino acid amides , and indazoles . These classes of compounds are known for their various applications in the field of medicine and drug design.
Synthesis Analysis
Piperidines, which are part of the structure of the compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of the compound can be described by its InChI code: 1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8 (6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H . This indicates that the compound has a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The compound, being a derivative of piperidine, is likely to undergo similar reactions as other piperidine derivatives. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.15 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material for synthesizing substituted piperidines, which are valuable in drug development. Recent advances in synthesis methods have expanded the potential for creating novel piperidine derivatives with significant pharmacological activities .
Development of Anticancer Agents
The structure of piperidine derivatives has been linked to anticancer properties. For instance, certain piperidine-based compounds have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showing promise in targeted cancer therapies .
Antimicrobial and Antifungal Applications
Compounds with a piperidine nucleus, like our subject compound, have shown efficacy as antimicrobial and antifungal agents. Their structural versatility allows for the development of new drugs that can combat resistant strains of bacteria and fungi, addressing a growing concern in public health .
Neuroprotective and Anti-Alzheimer’s Research
Piperidine derivatives are being explored for their neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer’s. The aminomethyl group in the compound could be pivotal in creating drugs that prevent cognitive decline and neuronal damage .
Analgesic and Anti-Inflammatory Properties
The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for pain management and inflammatory disorders. Research into the specific mechanisms of action could lead to the development of new classes of pain relievers with fewer side effects .
Antiviral Research, Including COVID-19
Recent studies have indicated that certain piperidine derivatives exhibit significant activity against viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This suggests that our compound could be a precursor in the synthesis of antiviral drugs, including those targeting COVID-19 .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .
Future Directions
Piperidines and their derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research may focus on discovering new synthetic methods and exploring the biological activities of these compounds .
properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-2-3-6-14-12(16)10-15-7-4-5-11(8-13)9-15/h11H,2-10,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCXBYCDXOCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
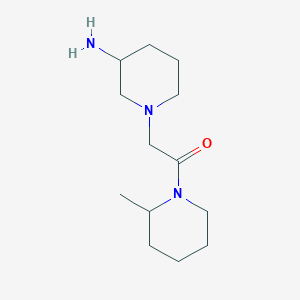

![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
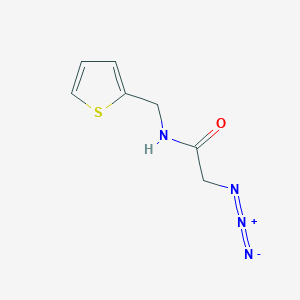
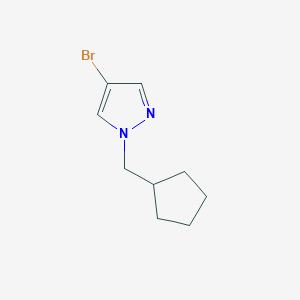
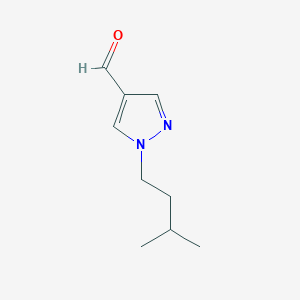




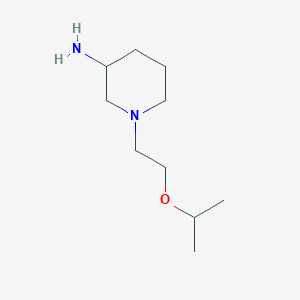
![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)